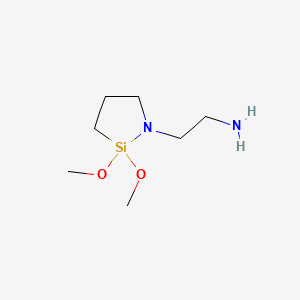
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H15NO2Si It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability. Purification steps, such as distillation and crystallization, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azasilolidine derivatives.
Scientific Research Applications
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom within the azasilolidine ring can form stable complexes with various biomolecules, influencing their activity and function. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one: This compound shares a similar structure but contains a piperidine ring instead of an azasilolidine ring.
2-(piperazin-1-yl)ethan-1-ol: Another related compound with a piperazine ring and an ethanol group.
Uniqueness
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is unique due to the presence of the silicon atom within the azasilolidine ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
618914-51-5 |
|---|---|
Molecular Formula |
C7H18N2O2Si |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-5-9(12)6-4-8/h3-8H2,1-2H3 |
InChI Key |
TZBLRTMGLVRDRL-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(CCCN1CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


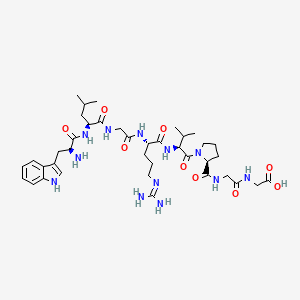
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
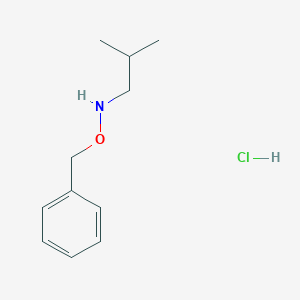
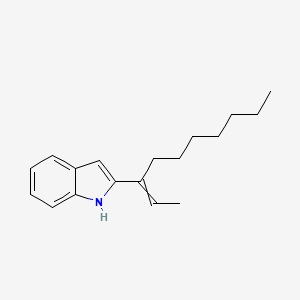
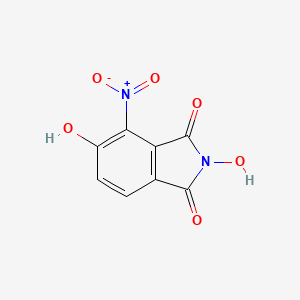

![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
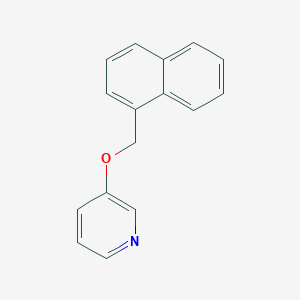
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
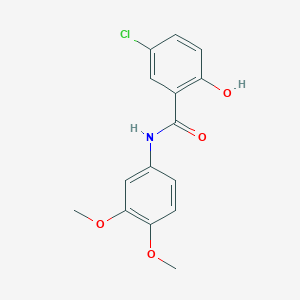
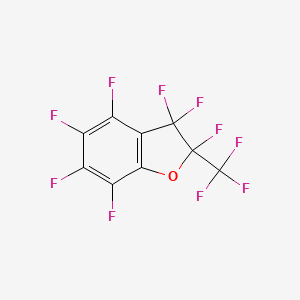
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
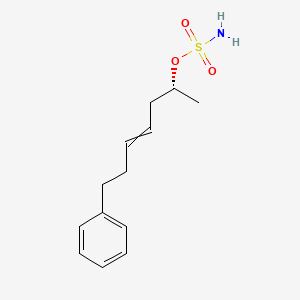
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
